molecular formula C9H9Cl B3049927 1-(Chloromethyl)-2-vinylbenzene CAS No. 22570-84-9

1-(Chloromethyl)-2-vinylbenzene

Cat. No. B3049927
Key on ui cas rn: 22570-84-9
M. Wt: 152.62 g/mol
InChI Key: KKLSEIIDJBCSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731306

Procedure details

Dissolve methanesulfonic acid 2-(2-chloromethyl-phenyl)-ethyl ester (8.8 g, 35.4 mmol) in ether (80 mL) and cool to -35° C. Add potassium t-butoxide (10 g, 89 mmol) and stir for 30 minutes. Add water (50 mL) and ether (150 mL), extract, dry (Na2SO4) and purify by silica gel chromatography (2:3 methylene chloride/pentane) to give 1-chloromethyl-2-vinyl-benzene as a colorless oil (4.43 g, 82%).
Name
methanesulfonic acid 2-(2-chloromethyl-phenyl)-ethyl ester
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10]OS(C)(=O)=O.CC(C)([O-])C.[K+]>CCOCC>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH2:10] |f:1.2|

Inputs

Step One
Name
methanesulfonic acid 2-(2-chloromethyl-phenyl)-ethyl ester
Quantity
8.8 g
Type
reactant
Smiles
ClCC1=C(C=CC=C1)CCOS(=O)(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add water (50 mL) and ether (150 mL), extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography (2:3 methylene chloride/pentane)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C=CC=C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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